1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one
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Overview
Description
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Furan-2-ylmethylthio Intermediate: This step involves the reaction of furan-2-ylmethanethiol with an appropriate electrophile to form the furan-2-ylmethylthio intermediate.
Coupling with 3-Nitrobenzaldehyde: The intermediate is then coupled with 3-nitrobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group and furan rings are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-3-(3-nitrophenyl)propan-1-one: Lacks the furan-2-ylmethylthio group.
3-(Furan-2-yl)-1-(3-nitrophenyl)propan-1-one: Different positioning of the furan ring.
1-(Thiophen-2-yl)-3-((thiophen-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one: Contains thiophene rings instead of furan rings.
Uniqueness
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one is unique due to the presence of both furan rings and a nitro group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(furan-2-yl)-3-(furan-2-ylmethylsulfanyl)-3-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-16(17-7-3-9-24-17)11-18(25-12-15-6-2-8-23-15)13-4-1-5-14(10-13)19(21)22/h1-10,18H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMPWGCRBARRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)C2=CC=CO2)SCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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